2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine
Description
2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative featuring a fluorinated aromatic ring at position 2, a hydrazinyl group at position 4, and a methyl group at position 6. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and fluorescent probes. The methyl group at position 6 contributes to steric effects and modulates electronic properties .
Properties
Molecular Formula |
C11H11FN4 |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C11H11FN4/c1-7-6-10(16-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
IVIAEKCZWBACFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and guanidine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Hydrazinyl Group Addition: The hydrazinyl group is introduced through a hydrazination reaction, where hydrazine or its derivatives react with the pyrimidine ring.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. For instance, certain derivatives showed IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) indicates that modifications on the pyrimidine ring can enhance anti-inflammatory potency.
1.2 Neuroprotective Effects
In the context of neurodegenerative diseases, compounds like 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine have been investigated for their effects on ion channels, specifically KCa channels. Research has shown that certain derivatives can potentiate KCa channel activity, which is beneficial in conditions such as spinocerebellar ataxia type 2 (SCA2). Electrophysiological studies demonstrated that these compounds could normalize abnormal neuronal firing patterns in cerebellar slices from SCA2 mouse models . This suggests a promising avenue for developing treatments aimed at mitigating symptoms associated with ataxia.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing therapeutic efficacy. The following table summarizes key findings from SAR studies related to pyrimidine derivatives:
| Compound | Modification | Activity (IC₅₀) | Notes |
|---|---|---|---|
| Compound 1 | Halogen substitution | 0.04 μmol | Effective COX-2 inhibitor |
| Compound 2 | Dimethyl pyrazole moiety | ~7-fold increased potency | Selective for KCa channels |
| Compound 3 | Amino group substitution | Reduced potency compared to parent compound | Structural optimization needed |
These findings illustrate how specific modifications can significantly influence the pharmacological properties of pyrimidine derivatives.
Case Studies and Research Findings
Several case studies have documented the applications of related pyrimidine compounds in clinical settings:
-
Case Study 1: Neuroprotective Effects
A study involving a derivative similar to 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine demonstrated its ability to restore normal firing rates in Purkinje cells from SCA2 models, indicating potential therapeutic benefits for patients suffering from this condition . -
Case Study 2: Anti-inflammatory Applications
Another research project focused on the synthesis and evaluation of various pyrimidine derivatives for their anti-inflammatory effects. The results showed promising activity against COX enzymes, highlighting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound A : 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine (CAS 869952-74-9)
- Key Differences :
- Position 6: Difluoromethyl (-CF₂H) instead of methyl (-CH₃).
- Impact :
- The electron-withdrawing -CF₂H group increases polarity and may enhance binding to hydrophobic enzyme pockets.
Compound B : 4-Methyl-6-phenylpyrimidin-2-amine
- Key Differences :
- Position 2: Phenyl (-C₆H₅) instead of 4-fluorophenyl.
- Position 4: Amine (-NH₂) instead of hydrazinyl (-NH-NH₂).
- Impact :
- Absence of fluorine reduces metabolic stability and electron-withdrawing effects.
- The amine group lacks the bifunctional hydrogen-bonding capacity of hydrazinyl, limiting interactions with biological targets .
Compound C : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences: Extended substituents: A 4-methoxyphenylaminomethyl group at position 5 and a 2-fluorophenyl group at position 4. Impact:
- Increased molecular weight and complexity may hinder membrane permeability.
- The methoxy group introduces electron-donating effects, opposing the 4-fluorophenyl’s electron-withdrawing nature .
Solvent-Dependent Properties
- Emission Behavior :
- Analogues with electron-withdrawing groups (e.g., -Cl, -F) exhibit blue-shifted emission in polar solvents like DMF, while electron-donating groups (-OCH₃) cause red shifts ().
- The target compound’s 4-fluorophenyl and hydrazinyl groups may promote intramolecular charge transfer (ICT), affecting fluorescence applications .
Biological Activity
2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps often include:
- Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate hydrazines and carbonyl compounds.
- Substitution Reactions : Introducing the 4-fluorophenyl group through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Research indicates that modifications to the pyrimidine structure can significantly influence its biological activity, particularly against specific targets like COX-2 and various cancer cell lines .
Anti-inflammatory Activity
One of the primary areas of investigation for 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is its anti-inflammatory potential. Studies have demonstrated that this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
- Inhibition Potency : The compound showed an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various human cancer cell lines.
- Cell Line Studies : In vitro studies revealed that 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine induces apoptosis in cancer cells, with notable activity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The IC50 values for these cell lines were reported to be as low as 0.03 µM, showcasing its potent cytotoxic effects .
Structure-Activity Relationships (SAR)
The biological activity of 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine can be attributed to specific structural features:
- Fluorine Substitution : The presence of the fluorine atom at the para position of the phenyl ring enhances the lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.
- Hydrazine Moiety : The hydrazine functional group is crucial for its interaction with target enzymes and may facilitate hydrogen bonding, which is essential for binding affinity and specificity.
Case Studies
Several studies have focused on the biological evaluation of similar pyrimidine derivatives, providing insights into their mechanisms of action:
- Inflammatory Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives exhibit anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
- Cancer Cell Line Evaluations : A comprehensive screening against a panel of human tumor cell lines showed that modifications in the pyrimidine structure significantly impacted cytotoxicity profiles, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
